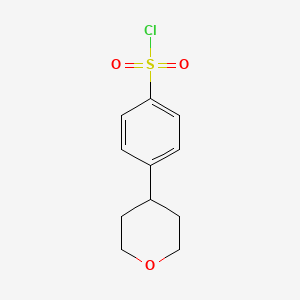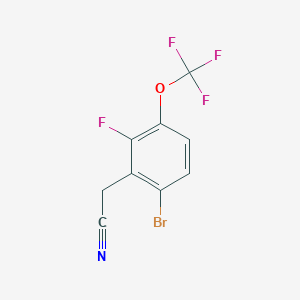
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a complex aromatic structure with multiple halogen substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethoxylation: Introduction of a trifluoromethoxy group.
Acetonitrile Introduction: Addition of an acetonitrile group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with Pd/C can produce amines.
科学研究应用
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is unique due to its specific combination of halogen substitutions and the presence of an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
分子式 |
C9H4BrF4NO |
|---|---|
分子量 |
298.03 g/mol |
IUPAC 名称 |
2-[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4NO/c10-6-1-2-7(16-9(12,13)14)8(11)5(6)3-4-15/h1-2H,3H2 |
InChI 键 |
XAYXQEXLGDVSHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CC#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


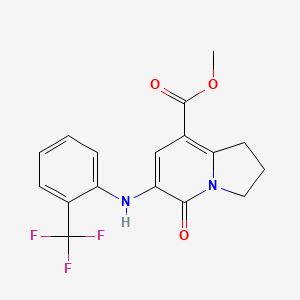
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
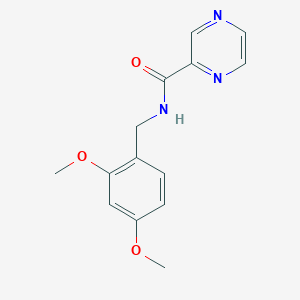
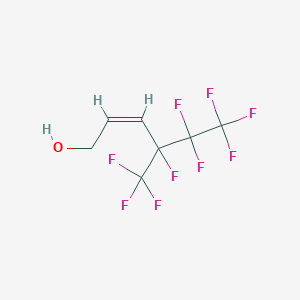

![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
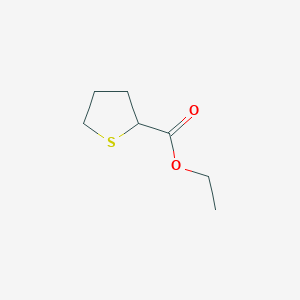
![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)
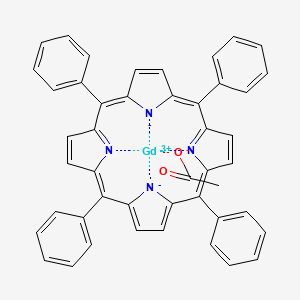
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)

![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
